![molecular formula C25H21NO6 B12048425 (R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid](/img/structure/B12048425.png)
(R)-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
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Overview
Description
®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzo[1,3]dioxol ring and a fluorenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reactions and purifications required .
Chemical Reactions Analysis
Types of Reactions
®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Based on the search results provided, here's what can be gathered regarding the applications of (R)-3-Benzo[1,3]dioxol-5-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid:
This compound appears to be related to the preparation of (2S)-2-[[(9H-fluorene-9-yl methoxy) carbonyl] amino]-3-(2,2-dimethyl-1,3-benzo dioxol-5-yl)propionate .
Scientific Research Applications
- Peptide Synthesis: The compound (2S)-2-[[(9H-fluorene-9-ylmethoxy) carbonyl] amino]-3-(2,2-dimethyl-1,3-benzo dioxol-5-yl)propionic acid is used as a non-natural amino acid protecting reagent in the field of peptide synthesis .
- Preparation Method: It is synthesized through a method involving the reaction of levodopa with Fmoc N-hydroxysuccinimide ester to obtain Fmoc acyl levodopa, which then reacts with 2,2-dimethoxypropane .
- Reagent: this compound is related to (R)-Benzo[1,3]dioxol-5-yl-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid .
Chemical Information
- Molecular Formulas: The molecular formula for a related compound, Merck this compound, is C9H7F3O . Another related compound, (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid, has the molecular formula C10H11NO4 .
- Synonyms: (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is also known as (R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid .
- SMILES: The SMILES string for (R)-Benzo[1,3]dioxol-5-yl-[(9 H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is OC(C@@HNC(OCC3C4=C(C5=C3C=CC=C5)C=CC=C4)=O)=O . The SMILES string for (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is C1OC2=C(O1)C=C(C=C2)C@@HN .
** रिएक्शन Details**
- The method for preparing (2S)-2-[[(9H-fluorene-9-ylmethoxy) carbonyl] amino]-3-(2,2-dimethyl-1,3-benzo dioxol-5-yl)propionic acid involves using tetrahydrofuran as a solvent and pyridinium p-toluenesulfonate as a catalyst .
- The reaction steps include dissolving fluorene methoxy carbonyl acyl levodopa in THF, adding 2,2-Propanal dimethyl acetal in a 1:10 mol ratio, and pyridinium tosylate in a 1:0.2 mol ratio .
- The mixture is refluxed for 8 hours, then THF is concentrated, ethyl acetate is added for dissolution, and the solution is washed .
Mechanism of Action
The mechanism of action of ®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- ®-Benzo[1,3]dioxol-5-yl-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- ®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid
Uniqueness
Compared to these similar compounds, ®-3-Benzo[1,3]dioxol-5-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid stands out due to its specific structural features and the unique combination of functional groups. These characteristics confer distinct chemical and biological properties, making it particularly valuable for certain applications .
Properties
Molecular Formula |
C25H21NO6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2R)-3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21NO6/c27-24(28)21(11-15-9-10-22-23(12-15)32-14-31-22)26-25(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1 |
InChI Key |
DBRIPJFWEWCYMW-OAQYLSRUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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